2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound features a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a phenyl group at position 2, and a sulfanyl bridge linking to an acetamide moiety. The acetamide is further connected to a 2,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents.
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S2/c1-31-18-13-14-20(21(15-18)32-2)26-22(28)16-34-25-24(35(29,30)19-11-7-4-8-12-19)27-23(33-25)17-9-5-3-6-10-17/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXIUPZYSUHDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-phenyl-4-(benzenesulfonyl)-1,3-oxazole and a suitable thiol reagent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The oxazole ring and phenyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
A. Dimethoxyphenyl-Containing Analogues The 2,4-dimethoxyphenyl group in the target compound is also present in patented pyrido-pyrimidinones (). For example:
B. Sulfanyl-Acetamide Analogues
The compound in -[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide, shares the sulfanyl-acetamide motif. Key differences include:
The oxazole’s lower basicity compared to triazole may reduce protonation-dependent solubility changes in physiological environments .
Functional Group Comparisons
A. Benzenesulfonyl vs. Piperazine Groups The benzenesulfonyl group in the target compound contrasts with the piperazine substituents in ’s pyrido-pyrimidinones. Piperazine, a basic amine, enhances water solubility but may introduce pH-dependent pharmacokinetics .
B. Methoxy Substituent Positioning The 2,4-dimethoxy configuration in the target compound maximizes steric accessibility for interactions with hydrophobic pockets, whereas 3,4-dimethoxy derivatives (e.g., in ’s quinolizinone) may exhibit altered binding due to substituent orientation .
Research Findings and Limitations
- Bioactivity Gaps : ’s patents suggest dimethoxyphenyl-containing compounds often target kinases or nucleic acids, but the target compound’s specific activity remains unverified.
- Synthetic Challenges : The sulfanyl bridge and benzenesulfonyl group may complicate synthesis compared to simpler acetamide derivatives (e.g., ).
Biological Activity
The compound 2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a benzenesulfonyl group, an oxazole ring, and a dimethoxyphenyl moiety, which contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This molecular formula indicates the presence of various functional groups that may interact with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The benzenesulfonyl group may act as an electrophile, while the oxazole and dimethoxyphenyl groups could facilitate binding through hydrogen bonding and π-π interactions. These mechanisms are crucial for its potential therapeutic effects.
Anticancer Properties
Recent studies have indicated that compounds containing benzenesulfonyl and oxazole moieties exhibit anticancer activities. For instance, derivatives of benzenesulfonamide have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound possess significant antimicrobial properties. A study evaluating the antibacterial effects of benzenesulfonamide derivatives found that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Cardiovascular Effects
The cardiovascular implications of benzenesulfonamide derivatives have been explored in isolated rat heart models. These studies showed that certain derivatives can decrease perfusion pressure and coronary resistance, indicating a possible role in regulating blood pressure through interaction with calcium channels.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of various benzenesulfonamide derivatives, including those with oxazole rings. The results indicated that these compounds significantly inhibited the proliferation of cancer cells while promoting apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Efficacy
In a comparative study on the antimicrobial activities of sulfonamide derivatives, it was found that compounds with structural similarities to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial folate synthesis pathways .
Data Tables
Q & A
Q. What synthetic strategies are effective for producing this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis optimization requires a combination of Design of Experiments (DOE) and computational modeling. For example:
- DOE : A fractional factorial design evaluates variables like temperature (60–120°C), solvent (DMF vs. THF), catalyst loading (0.1–1.0 mol%), and reaction time (6–24 hours) to maximize yield .
- Computational Guidance : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition-state energies and guide catalyst selection (e.g., Pd/C vs. CuI), reducing experimental iterations .
- Validation : Reaction progress is monitored via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks for sulfonyl (δ ~3.3 ppm for CH₂-S), oxazole (δ ~8.1–8.3 ppm for aromatic protons), and dimethoxyphenyl groups (δ ~3.8 ppm for OCH₃) .
- HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm error.
- Purity Assessment :
- Reverse-phase HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to achieve >95% purity. Detect UV absorbance at λ = 254 nm .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict this compound’s binding interactions with biological targets?
- Methodological Answer :
- Setup : Solvate the ligand-protein complex in a TIP3P water box, apply periodic boundary conditions, and equilibrate using the AMBER force field.
- Analysis :
- Trajectory Clustering : Identify dominant binding poses (e.g., sulfonyl group forming hydrogen bonds with catalytic residues).
- Binding Free Energy : Calculate ΔG using MM-PBSA, comparing wild-type vs. mutant receptors to pinpoint critical interactions .
- Validation : Correlate simulation results with in vitro IC₅₀ data from enzyme inhibition assays .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Identify Variables : Use meta-analysis to compare assay parameters (e.g., cell line viability, incubation time, compound solubility).
- Orthogonal Assays : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. cell viability assays).
- Statistical Analysis : Apply ANOVA to isolate confounding factors (e.g., impurity profiles from incomplete purification) .
- Replicate Synthesis : Prepare multiple batches with HPLC/NMR validation to rule out batch-specific anomalies .
Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Scaffold Modification :
- Replace the benzenesulfonyl group with pyridine-3-sulfonyl to assess electronic effects.
- Vary dimethoxyphenyl substituents (e.g., 2,4-diethoxy vs. 2,4-difluoro) .
- Biological Testing :
- Screen analogs against a panel of kinases (e.g., EGFR, VEGFR2) using ATP-competitive assays.
- Use IC₅₀ clustering analysis to group compounds by activity profiles .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Test PEG-400/water or cyclodextrin-based solutions to enhance aqueous solubility.
- Nanoformulation : Prepare liposomal encapsulations (e.g., DOPC/cholesterol) and characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
- Pharmacokinetics : Conduct bioavailability studies in rodent models, comparing oral vs. intravenous administration routes .
Data Contradiction Analysis
Q. What experimental controls are essential to ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Synthetic Controls : Include internal standards (e.g., tert-butylbenzene) during NMR to confirm reaction completion.
- Biological Controls : Use reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only controls to normalize background activity .
- Data Reporting : Publish raw chromatograms, NMR spectra, and assay protocols in supplementary materials to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
